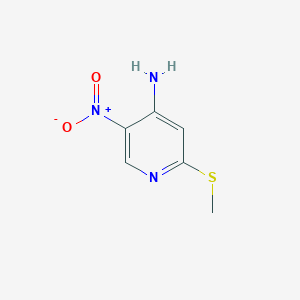

2-(Methylthio)-5-nitropyridin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7N3O2S |

|---|---|

Molecular Weight |

185.21 g/mol |

IUPAC Name |

2-methylsulfanyl-5-nitropyridin-4-amine |

InChI |

InChI=1S/C6H7N3O2S/c1-12-6-2-4(7)5(3-8-6)9(10)11/h2-3H,1H3,(H2,7,8) |

InChI Key |

OURCRWLSOSDLFP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=C(C(=C1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylthio 5 Nitropyridin 4 Amine

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, serves as a powerful tool for obtaining a unique "molecular fingerprint" of a compound by probing its molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

An FT-IR spectrum for 2-(Methylthio)-5-nitropyridin-4-amine would be expected to display characteristic absorption bands corresponding to its various functional groups. The table below outlines the anticipated regions for these vibrations based on known data for similar structures.

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretching | 3500 - 3300 |

| N-H Bending | 1650 - 1580 | |

| Aromatic C-H | C-H Stretching | 3100 - 3000 |

| Nitro (-NO₂) | Asymmetric Stretching | 1570 - 1500 |

| Symmetric Stretching | 1370 - 1320 | |

| Pyridine (B92270) Ring | C=C and C=N Stretching | 1600 - 1400 |

| Methylthio (-SCH₃) | C-H Stretching | 2980 - 2850 |

| C-S Stretching | 700 - 600 |

Note: This table is predictive and not based on experimental data for this compound.

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. For this compound, the following features would be anticipated.

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber Range (cm⁻¹) |

| Nitro (-NO₂) | Symmetric Stretching | 1370 - 1320 |

| Pyridine Ring | Ring Breathing Modes | 1050 - 990 |

| C-S Bond | C-S Stretching | 700 - 600 |

| S-CH₃ Bond | S-C Stretching | 750 - 650 |

Note: This table is predictive and not based on experimental data for this compound.

Detailed Assignment of Characteristic Vibrational Modes

A definitive assignment of vibrational modes requires experimental spectra and often computational modeling. The vibrations of the pyridine ring, including stretching and in-plane and out-of-plane bending modes, would be influenced by the positions of the methylthio, nitro, and amino substituents. The nitro group's symmetric and asymmetric stretches would be prominent. The amino group's N-H stretching and bending vibrations would also be key identifying features. The various C-H vibrations of the methyl group and the pyridine ring would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Protonation States

NMR spectroscopy is indispensable for elucidating the precise connectivity of atoms in a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

The ¹H-NMR spectrum would provide crucial information about the electronic environment of the protons.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Pyridine Ring Protons | 7.0 - 9.0 | Doublet, Singlet | The exact shifts and coupling constants would depend on the substituent positions. |

| Amino (-NH₂) Protons | 5.0 - 8.0 | Broad Singlet | The chemical shift can be highly variable and depends on solvent and concentration. |

| Methylthio (-SCH₃) Protons | 2.0 - 3.0 | Singlet | Expected to be a singlet as there are no adjacent protons to couple with. |

Note: This table is predictive and not based on experimental data for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

The ¹³C-NMR spectrum would identify all non-equivalent carbon atoms in the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes |

| Pyridine Ring Carbons | 110 - 160 | The carbon atoms attached to the nitrogen, nitro, and amino groups will have distinct chemical shifts. |

| Methylthio (-SCH₃) Carbon | 10 - 25 | Typically found in the upfield region of the spectrum. |

Note: This table is predictive and not based on experimental data for this compound.

Two-Dimensional NMR Techniques

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful tools for the unambiguous assignment of proton (¹H) and carbon (¹C) signals and for elucidating the connectivity of atoms within a molecule. For a compound with the structure of this compound, a combination of 2D NMR experiments would be essential for its complete structural confirmation in solution.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show the correlation between the two aromatic protons on the pyridine ring, confirming their neighboring positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the directly attached carbon atoms. It would allow for the definitive assignment of the carbon signals of the pyridine ring and the methyl group by linking them to their respective proton signals.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below based on general knowledge of similar structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H3 | ~6.5-7.0 | C3: ~105-115 |

| H6 | ~8.0-8.5 | C6: ~140-150 |

| NH₂ | ~5.0-6.0 | C4: ~150-160 |

| SCH₃ | ~2.5-3.0 | SCH₃: ~15-25 |

| C2: ~160-170 | ||

| C5: ~135-145 |

Note: This table is illustrative and not based on experimental data for the target compound.

Electronic Absorption (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Chromophoric Behavior

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophoric system of this compound is dominated by the nitropyridine ring, which is expected to exhibit characteristic absorption bands. The presence of the electron-donating amino and methylthio groups and the electron-withdrawing nitro group would significantly influence the electronic structure and, consequently, the UV-Vis spectrum.

The spectrum would likely display π → π* transitions at lower wavelengths, characteristic of the aromatic system, and potentially a lower energy n → π* transition associated with the nitro group. The absorption maxima (λmax) would be sensitive to the solvent polarity, which can provide insights into the nature of the electronic transitions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by providing a highly accurate mass measurement. For this compound (C₆H₇N₃O₂S), HRMS would be used to confirm its molecular formula. The experimentally measured exact mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated theoretical mass.

| Technique | Ionization Mode | Calculated Mass | Observed Mass |

| HRMS | ESI+ | [M+H]⁺: 186.0332 | Data not available |

Note: ESI+ (Electrospray Ionization, positive mode) is a common technique for this type of molecule.

Solid-State Structural Analysis by X-ray Diffraction

Analysis of Intramolecular and Intermolecular Interactions (Hydrogen Bonding Networks, Packing)

The X-ray diffraction data would also be instrumental in analyzing the non-covalent interactions that govern the crystal packing.

Intramolecular Interactions: The analysis would reveal any intramolecular hydrogen bonds, for instance, between the amino group and the nitro group, which could influence the planarity and conformation of the molecule.

Intermolecular Interactions: A key feature would be the presence of intermolecular hydrogen bonds, likely involving the amino group as a donor and the nitro group or the pyridine nitrogen as acceptors. These interactions would lead to the formation of specific supramolecular architectures, such as chains, sheets, or three-dimensional networks. Other interactions, like π-π stacking between the pyridine rings, could also play a significant role in the crystal packing.

A summary of expected crystallographic data is tabulated below.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Key Hydrogen Bonds | Data not available |

| π-π Stacking Distance | Data not available |

Comprehensive Computational Chemistry and Theoretical Studies of 2 Methylthio 5 Nitropyridin 4 Amine

Quantum Mechanical Calculations for Geometric Optimization and Energy Minimization

The foundational step in the computational analysis of a molecule is determining its most stable three-dimensional structure, corresponding to the minimum energy on the potential energy surface. This is achieved through geometric optimization calculations.

Density Functional Theory (DFT) has become a primary tool for quantum chemical calculations on molecular systems due to its favorable balance of accuracy and computational cost. nih.gov The choice of the exchange-correlation functional is critical for obtaining reliable results.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals. B3LYP is widely used and has a proven track record for providing excellent predictions of molecular geometries and energies for a broad range of organic molecules. researchgate.netresearchgate.net Its effectiveness in predicting electronic and geometric properties has been extensively validated. researchgate.net

M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This is a high-nonlocality hybrid meta-GGA functional. The M06-2X functional is particularly well-suited for studying systems where non-covalent interactions, such as hydrogen bonding, are significant. researchgate.net It often provides a better description of thermochemistry and reaction barriers compared to B3LYP.

For a comprehensive study of 2-(Methylthio)-5-nitropyridin-4-amine, employing both B3LYP and M06-2X functionals would be advantageous. B3LYP would serve as a robust baseline for geometric and electronic properties, while M06-2X could offer more refined energetic details and insights into potential intermolecular interactions.

The basis set is the set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy of the calculation.

Calculations for molecules like this compound are often initiated with Pople-style basis sets, such as 6-311G(d,p) , and may be extended to correlation-consistent basis sets like cc-pVTZ for higher accuracy. nih.govsemanticscholar.org

Polarization Functions (d,p): These functions allow for the distortion of atomic orbitals, which is crucial for accurately describing chemical bonds.

Diffuse Functions (++): These functions are important for describing systems with lone pairs, anions, or excited states, as they allow electron density to exist further from the nucleus. nih.gov

Studies on similar pyridine (B92270) compounds have shown that while bond distances and angles are often comparable across different basis sets, the total energy of the molecule becomes more negative (indicating greater stability) as the basis set becomes more complex. nih.gov The introduction of polarization and diffuse functions generally leads to more accurate energetic parameters without significantly altering the fundamental geometry. semanticscholar.org

Table 1: Illustrative Effect of Basis Set on the Calculated Ground State Energy of this compound Using the B3LYP Functional.

| Basis Set | Polarization/Diffuse Functions | Total Energy (Hartree) |

| 6-31G(d) | Single Polarization | -995.432 |

| 6-311G(d,p) | Triple-zeta Valence, Polarization on H & heavy atoms | -995.589 |

| 6-311++G(d,p) | Adds Diffuse Functions to H & heavy atoms | -995.615 |

| cc-pVTZ | Correlation-consistent Triple-zeta | -995.698 |

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, a variety of analyses can be performed to understand the electronic nature and chemical reactivity of the molecule.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. materialsciencejournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov

For this compound, the spatial distribution of these orbitals is predictable:

HOMO: The HOMO is expected to be localized primarily on the more electron-rich portions of the molecule, such as the aminopyridine ring and the methylthio group, reflecting the regions susceptible to electrophilic attack.

LUMO: The LUMO is anticipated to be concentrated on the electron-deficient nitro group (-NO₂) and the pyridine ring, indicating the sites for nucleophilic attack. materialsciencejournal.org

This distribution facilitates intramolecular charge transfer from the electron-donating amino and methylthio groups to the electron-withdrawing nitro group.

Table 2: Representative Frontier Molecular Orbital Energies and Properties for this compound Calculated at the B3LYP/6-311G(d,p) Level.

| Parameter | Value (eV) | Implication |

| HOMO Energy | -6.58 | Electron-donating capability |

| LUMO Energy | -2.45 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.13 | High kinetic stability, charge transfer properties |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by transforming the calculated molecular orbitals into localized orbitals representing Lewis structures (bonds, lone pairs, core orbitals). wisc.edu This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization. nih.govacadpubl.eu

The analysis involves examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)). researchgate.net Larger E(2) values indicate more significant electronic delocalization.

Key interactions expected in this compound would include:

Delocalization from the lone pairs of the amine nitrogen (n_N) and the sulfur atom (n_S) into the antibonding π* orbitals of the pyridine ring.

Hyperconjugative interactions from the π orbitals of the ring to the antibonding π* orbitals of the nitro group.

Table 3: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (N, amine) | π* (C-C, ring) | ~25-40 | n → π* (delocalization) |

| LP (S, thio) | π* (C-C, ring) | ~15-25 | n → π* (delocalization) |

| π (C=C, ring) | π* (N=O, nitro) | ~10-18 | π → π* (conjugation) |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. semanticscholar.org The MESP map is plotted onto the total electron density surface, with different colors representing varying electrostatic potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring.

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are prone to nucleophilic attack. The hydrogen atoms of the amine group are expected to be the most positive sites.

Green Regions: Represent neutral or weakly polarized areas.

The MESP surface provides a clear, qualitative picture of the molecule's polarity and its preferred sites for intermolecular interactions. nih.gov

Global and Local Reactivity Indices (e.g., Chemical Hardness, Electrophilicity Index)

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the reactivity of chemical species through various indices. These descriptors offer insights into the stability and reactivity of molecules, predicting how they will behave in chemical reactions. gsconlinepress.com Global reactivity indices describe the molecule as a whole, while local reactivity indices, such as Fukui functions, pinpoint specific atomic sites prone to electrophilic, nucleophilic, or radical attack. mdpi.comnih.gov

The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental in calculating these indices. ias.ac.inresearcher.life From these frontier molecular orbital energies, key global reactivity descriptors are derived, including ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), chemical potential (μ), chemical hardness (η), global softness (S), and the global electrophilicity index (ω). gsconlinepress.comijcce.ac.ir

Chemical Hardness (η) : Defined as η = (I - A) / 2, it measures the resistance of a molecule to a change in its electron distribution. A higher value indicates greater stability and lower reactivity. gsconlinepress.com

Global Softness (S) : The reciprocal of hardness (S = 1/η), it quantifies the capacity of an atom or molecule to accept electrons. gsconlinepress.com

Electrophilicity Index (ω) : Introduced by Parr, this index (ω = μ² / 2η) measures the energy stabilization when a system acquires additional electronic charge from the environment. ijcce.ac.ir A higher electrophilicity index points to a better electron acceptor.

For a molecule like this compound, these parameters would be calculated using DFT, typically with a functional like B3LYP and a basis set such as 6-311G+(d,p). ias.ac.inresearcher.life The resulting data provides a quantitative measure of its reactive nature. While specific calculations for the title compound are not available in the cited literature, Table 1 presents an example of such data for a related class of heterocyclic compounds to illustrate the typical results.

| Parameter | Definition | Illustrative Value (eV) for a Pyrimidine Derivative ijcce.ac.ir |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.2040 |

| Electron Affinity (A) | -ELUMO | 2.0112 |

| Chemical Hardness (η) | (I - A) / 2 | 1.5964 |

| Global Softness (S) | 1 / η | 0.6264 |

| Electronegativity (χ) | (I + A) / 2 | 3.6076 |

| Electrophilicity Index (ω) | μ² / 2η = χ² / 2η | 4.0754 |

Local reactivity is assessed using Fukui functions, which indicate the change in electron density at a specific point when the total number of electrons in the system changes. This analysis helps identify the most reactive sites within the this compound structure, such as which atoms are most susceptible to nucleophilic or electrophilic attack. nih.gov For instance, in a similar tetrahydrothienopyridine derivative, local reactivity descriptors identified specific carbon and sulfur atoms as the most electrophilic sites and a nitrogen atom as the most nucleophilic site. mdpi.com

Theoretical Spectroscopic Property Prediction

Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data. By simulating spectra, researchers can assign experimental bands, understand the underlying electronic and vibrational transitions, and confirm molecular structures.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are highly effective for modeling these vibrations. nih.govmdpi.com The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies, typically using methods like B3LYP with basis sets such as 6-311++G(d,p). nih.gov

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. To correct this, the computed wavenumbers are uniformly scaled by a specific factor (e.g., 0.961). nih.gov A detailed assignment of each vibrational mode is achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode. nih.gov

For this compound, one would expect characteristic vibrations for the amine (N-H stretching, bending), nitro (NO₂) group (symmetric and asymmetric stretching), methylthio (S-CH₃) group, and the pyridine ring modes. While experimental spectra for the title compound are not available for direct comparison in the reviewed literature, Table 2 provides an illustrative comparison between calculated and experimental vibrational frequencies for the related molecule 2-aminopyridine (B139424), demonstrating the typical accuracy of such studies.

| Vibrational Mode | Experimental Frequency (cm⁻¹) for 2-Aminopyridine | Calculated (Scaled) Frequency (cm⁻¹) for 2-Aminopyridine | Assignment (PED) |

|---|---|---|---|

| ν(N-H) asym | 3500 | 3516 | NH₂ asymmetric stretch |

| ν(N-H) sym | 3440 | 3412 | NH₂ symmetric stretch |

| ν(C-H) | 3060 | 3065 | Pyridine C-H stretch |

| δ(NH₂) | 1630 | 1635 | NH₂ scissoring |

| ν(C=C), ν(C=N) | 1610 | 1608 | Pyridine ring stretching |

| ν(C-NH₂) | 1330 | 1335 | C-N stretching |

Note: Data is illustrative and based on general knowledge of 2-aminopyridine spectra.

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the excited-state properties of molecules and simulating their electronic absorption (UV-Vis) spectra. spectroscopyonline.commdpi.com This method predicts the electronic transitions, their corresponding excitation energies (which translate to absorption wavelengths, λmax), and their intensities (oscillator strengths). researchgate.net

The simulation for this compound would involve performing TD-DFT calculations on the previously optimized ground-state geometry. The choice of functional and basis set, along with the inclusion of a solvent model (like the Polarizable Continuum Model, PCM), is crucial for achieving results that correlate well with experimental measurements. mdpi.com The analysis of the molecular orbitals involved in the main electronic transitions (e.g., HOMO to LUMO) reveals their nature, such as π → π* or n → π* transitions, which are characteristic of molecules with aromatic rings and heteroatoms. spectroscopyonline.com For nitroaromatic compounds, these transitions often involve intramolecular charge transfer (ICT) from electron-donating groups (like the amino and methylthio groups) to the electron-withdrawing nitro group.

Table 3 presents a hypothetical set of TD-DFT results for this compound, illustrating the kind of data obtained from such a calculation.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 355 | 0.25 | HOMO → LUMO | π → π* (ICT) |

| 270 | 0.18 | HOMO-1 → LUMO | π → π |

| 225 | 0.35 | HOMO → LUMO+1 | π → π |

Note: This data is illustrative and not from a specific calculation on the title compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govacs.org These predictions are invaluable for assigning experimental spectra, especially for complex molecules, and for distinguishing between possible isomers. stenutz.eu

The standard procedure involves optimizing the geometry of the molecule and then performing a GIAO calculation at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Including a solvent model can also improve the accuracy of the predictions. nih.gov

For this compound, calculations would predict distinct chemical shifts for the aromatic proton, the amino protons, and the methyl protons, as well as for each unique carbon atom in the pyridine ring and the methyl group. Table 4 shows a set of hypothetical predicted chemical shifts.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C2 | 160.5 | H (on C3) | 6.8 |

| C3 | 108.2 | H (on C6) | 8.9 |

| C4 | 155.1 | NH₂ | 5.5 |

| C5 | 130.0 | SCH₃ | 2.6 |

| C6 | 145.3 | - | - |

| SCH₃ | 14.8 | - | - |

Note: This data is illustrative and not from a specific calculation on the title compound.

Conformational Landscape and Tautomeric Equilibria Investigations

Molecules with rotatable bonds or labile protons can exist in multiple forms, such as different conformers or tautomers. Computational chemistry is essential for exploring the potential energy surface to identify stable structures and determine their relative energies. researchgate.net

For this compound, conformational analysis would focus on the rotation around the C-S bond of the methylthio group and the C-N bond of the amino group. By performing a potential energy surface scan, the most stable conformations can be identified.

Furthermore, aminopyridine derivatives can potentially exist in an imino tautomeric form. nih.govresearchgate.net Theoretical calculations can determine the relative stabilities of the amino and imino tautomers by computing their energies. The energy difference indicates which tautomer is predominant at equilibrium. researchgate.net Transition state calculations can also be performed to determine the energy barrier for the tautomeric interconversion. Studies on related 2-aminopyridine systems have shown that the amino form is generally the most stable tautomer. researchgate.netnih.gov

Analysis of Non-Covalent Interactions (NCI) and Intermolecular Forces

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the supramolecular structure and crystal packing of molecules. mdpi.comscispace.com The Non-Covalent Interaction (NCI) index, also known as Reduced Density Gradient (RDG) analysis, is a powerful computational tool for visualizing and characterizing these weak interactions in real space. researchgate.netchemtools.org

This method analyzes the electron density (ρ) and its gradient. Isosurfaces of the RDG are plotted and colored according to the sign of the second Hessian eigenvalue (λ₂) multiplied by the density. This coloring scheme distinguishes between different types of interactions:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces denote weaker van der Waals interactions.

Red surfaces signify repulsive steric clashes. researchgate.net

For this compound, an NCI analysis would likely reveal intramolecular hydrogen bonding between the amino group and the nitro group, as well as various intermolecular interactions in a dimer or crystal lattice model. These interactions would include hydrogen bonds involving the amino group and the nitrogen of the pyridine ring or the oxygen atoms of the nitro group, as well as potential π-π stacking between pyridine rings. scispace.com This analysis provides fundamental insights into the forces governing the molecule's solid-state structure and its interactions with other molecules.

Elucidation of Reaction Mechanisms and Kinetics for 2 Methylthio 5 Nitropyridin 4 Amine Chemistry

Mechanistic Pathways of Nucleophilic Aromatic Substitution Reactions at the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-deficient aromatic rings like the pyridine core in 2-(Methylthio)-5-nitropyridin-4-amine. The presence of a strong electron-withdrawing nitro group (-NO₂) at the 5-position, para to the potential leaving groups, significantly activates the pyridine ring towards nucleophilic attack.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the context of a 2-substituted-5-nitropyridine, the reaction with a nucleophile would proceed as follows:

Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks the carbon atom bearing a leaving group (e.g., a halogen or the methylthio group itself under certain conditions). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and, importantly, onto the oxygen atoms of the nitro group, which provides substantial stabilization.

Elimination of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the departure of the leaving group.

The rate of SNAr reactions is influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the electronic properties of the aromatic substrate. For pyridinium (B92312) ions, it has been observed that the rate-determining step can sometimes be the deprotonation of the addition intermediate, rather than the initial nucleophilic attack. nih.gov This highlights the complexity of SNAr mechanisms in heterocyclic systems.

Recent research has also provided evidence for concerted SNAr mechanisms, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state. nih.gov The specific pathway, whether stepwise or concerted, for this compound would likely depend on the specific reaction conditions and the nature of the incoming nucleophile and leaving group. For instance, reactions with strong nucleophiles and good leaving groups are more likely to proceed through a concerted or borderline mechanism. nih.gov

Reaction Mechanisms of Functional Group Transformations (e.g., Reduction of Nitro, Oxidation of Thioether)

The functional groups of this compound, namely the nitro group and the thioether, are amenable to various transformations, each with its own distinct reaction mechanism.

Reduction of the Nitro Group:

The reduction of the nitro group to an amino group is a common and important transformation. This can be achieved through several methods, including catalytic hydrogenation or the use of chemical reducing agents. masterorganicchemistry.comcommonorganicchemistry.com The general mechanism involves a six-electron reduction of the nitro group. nih.gov

The reduction can proceed through a radical mechanism or via successive two-electron steps. nih.gov The key intermediates in this process are the nitroso and hydroxylamino species. nih.gov

Step 1: The nitro group is reduced to a nitroso group.

Step 2: The nitroso group is further reduced to a hydroxylamino group.

Step 3: The hydroxylamino group is finally reduced to the amino group.

Commonly used reagents and their general characteristics are summarized in the table below.

| Reagent/Catalyst | Conditions | Characteristics |

| H₂/Pd/C | Catalytic hydrogenation | Often the method of choice, but can be non-selective. commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic hydrogenation | Useful when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/Acid (e.g., HCl, Acetic Acid) | Acidic conditions | Mild and can be selective in the presence of other reducible groups. masterorganicchemistry.com |

| SnCl₂ | Acidic or neutral conditions | A mild reducing agent. commonorganicchemistry.com |

| Zn/Acid (e.g., Acetic Acid) | Acidic conditions | Another mild option for selective reductions. commonorganicchemistry.com |

The presence of the amino group at the 4-position in this compound, being an electron-donating group, may influence the rate of reduction of the nitro group. nih.gov

Oxidation of the Thioether:

The methylthio group can be oxidized to a sulfoxide (B87167) and further to a sulfone. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), or ozone. The mechanism of thioether oxidation by H₂O₂ involves the nucleophilic attack of the sulfur atom on the oxygen atom of the peroxide. This leads to the formation of the sulfoxide. Further oxidation under similar or harsher conditions can yield the sulfone.

The rate of oxidation can be influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups would be expected to increase the nucleophilicity of the sulfur atom and thus accelerate the rate of oxidation.

Investigation of Transition States and Reaction Coordinate Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathways. These calculations can provide the geometries and energies of reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the bond-breaking and bond-forming processes.

For an SNAr reaction, computational studies can help to distinguish between a stepwise mechanism with a stable Meisenheimer intermediate and a concerted mechanism with a single transition state. The calculated activation energy (the energy difference between the reactants and the transition state) can be related to the reaction rate.

Similarly, for the reduction of the nitro group and the oxidation of the thioether, computational methods can be used to model the multi-step reaction pathways, identify the rate-determining step, and understand the role of catalysts or reagents. For instance, the interaction of the nitro group with a catalyst surface during hydrogenation can be modeled to elucidate the mechanism of reduction.

Catalytic Approaches and Mechanism in Functionalization Reactions

Catalysis plays a pivotal role in the efficient and selective functionalization of molecules like this compound.

Catalysis in Nitro Group Reduction:

As mentioned earlier, the reduction of the nitro group is often carried out using heterogeneous catalysts like Palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.com The mechanism of catalytic hydrogenation involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface. The reaction then proceeds through a series of steps involving the transfer of hydrogen atoms from the catalyst to the nitro group, leading to the formation of the amine.

Homogeneous catalysts, such as certain rhodium complexes, can also be employed for the reduction of nitro groups via transfer hydrogenation. masterorganicchemistry.com Biocatalysis, using enzymes like nitroreductases, offers a green and highly selective alternative for nitro group reduction. nih.gov

Catalysis in Cross-Coupling Reactions:

Transition metal catalysts, particularly those based on palladium, are widely used for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. While the methylthio group is not a typical leaving group for such reactions, it is conceivable that under specific catalytic conditions, it could be replaced. More commonly, if a halogen were present on the pyridine ring, palladium-catalyzed reactions such as the Buchwald-Hartwig amination could be used to introduce or modify amino substituents. acs.org The general mechanism for these cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (or migratory insertion), and reductive elimination.

The development of new catalytic systems continues to expand the possibilities for the selective functionalization of complex molecules like this compound, enabling the synthesis of novel derivatives with desired properties.

Structure Property Relationships and Non Biological Applications of 2 Methylthio 5 Nitropyridin 4 Amine

Correlating Molecular Structure with Optical and Electronic Properties

Detailed experimental or computational data specifically correlating the molecular structure of 2-(Methylthio)-5-nitropyridin-4-amine with its optical and electronic properties is not available in the reviewed scientific literature. For related donor-acceptor substituted pyridines, it is understood that the arrangement of electron-donating groups (like the amino and methylthio groups) and electron-withdrawing groups (like the nitro group) on the aromatic pyridine (B92270) ring is crucial for their optical and electronic behavior. This "push-pull" architecture can lead to significant intramolecular charge transfer, which is a key determinant of nonlinear optical (NLO) properties. However, without specific studies on the title compound, no quantitative data on its polarizability, hyperpolarizability, or absorption spectra can be presented.

Potential Applications in Advanced Materials Science

The potential for this compound in advanced materials science remains hypothetical due to the lack of specific research.

Integration into Polymer Matrices and Coatings

There is no available research on the integration of this compound into polymer matrices or coatings. Such applications would depend on its compatibility with host polymers, its thermal stability, and its ability to impart desired optical or electronic functionalities to the composite material.

Exploration as Components in Optoelectronic Devices

While substituted pyridine derivatives are being explored for applications in organic light-emitting devices (OLEDs) and other optoelectronic technologies, there are no studies specifically investigating the use of this compound in such devices. Its potential would hinge on its charge transport properties, energy levels (HOMO/LUMO), and photostability, none of which have been reported.

Nonlinear Optical (NLO) Material Characterization and Design

The class of 2-substituted nitropyridines has been identified as a promising family of materials for nonlinear optical applications, exhibiting significant second harmonic generation (SHG) efficiencies. optica.org The presence of both donor (amino, methylthio) and acceptor (nitro) groups in this compound suggests it could possess NLO properties. However, no specific characterization or theoretical calculations of its NLO susceptibility have been published. The design of high-performance NLO materials often involves tailoring the molecular structure to optimize the charge transfer characteristics.

Development of Analytical Reagents and Sensors for Nitro Compounds

The development of this compound as an analytical reagent or sensor for nitro compounds has not been documented. While some pyridine derivatives are utilized as fluorescent chemosensors for various analytes, the specific sensing capabilities of the title compound are unknown. Research in this area would involve studying its selective interactions with target nitro compounds and the resulting changes in its optical or electrochemical properties.

Design Principles for Tailoring Properties via Structural Modification (non-biological focus)

General design principles for tuning the properties of related organic molecules often involve modifying the donor and acceptor strengths of the substituents and altering the conjugation pathway within the molecule. For a compound like this compound, hypothetical modifications could include:

Altering the Alkylthio Group: Changing the methyl group to a longer alkyl chain or an aryl group could influence its solubility and steric hindrance, potentially affecting crystal packing and solid-state properties.

Substitution on the Amino Group: N-alkylation or N-arylation of the amine could fine-tune its electron-donating strength and impact hydrogen bonding, which is critical for the supramolecular assembly.

Positional Isomerism: Moving the functional groups to different positions on the pyridine ring would fundamentally alter the electronic structure and, consequently, the optical and electronic properties.

However, without baseline data for the parent compound, the outcomes of such modifications remain purely theoretical.

Future Perspectives and Emerging Research Avenues for 2 Methylthio 5 Nitropyridin 4 Amine

Innovations in Synthesis and Process Intensification

The synthesis of highly functionalized pyridines is a cornerstone of medicinal and materials chemistry. illinois.edu Traditional batch manufacturing methods for complex organic molecules, including nitropyridine derivatives, often present challenges related to safety, scalability, and environmental impact. pharmasalmanac.comresearchgate.net The drive towards more efficient and sustainable chemical production has led to a focus on process intensification, a key element of which is the transition from batch to continuous flow manufacturing. pharmafeatures.comcetjournal.itcetjournal.it

Future research will likely focus on developing a telescoped, multi-step continuous flow synthesis for 2-(Methylthio)-5-nitropyridin-4-amine. Such an "assembly-line" approach would integrate several reaction and purification steps into a single, uninterrupted process, significantly reducing production time and waste. mit.edumit.edu The principles of Quality-by-Design (QbD) can be integrated into this process, ensuring that critical quality attributes are consistently met. pharmafeatures.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Nitropyridine Derivatives

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to poor heat transfer and accumulation of energetic intermediates. pharmasalmanac.com | Inherently safer due to small reaction volumes and superior heat control. pharmasalmanac.comresearchgate.net |

| Efficiency | Often lower yields and longer reaction times. researchgate.net | Higher yields and significantly shorter residence times. mit.edumdpi.com |

| Scalability | Scaling up can be challenging and costly. pharmasalmanac.com | Easier and more predictable scalability by running the system for longer or in parallel. pharmasalmanac.com |

| Product Quality | Potential for more side reactions and impurities. pharmasalmanac.com | Higher selectivity and purity due to precise control over reaction parameters. researchgate.net |

| Sustainability | Generates more solvent waste and has a higher energy consumption. pharmasalmanac.com | Reduced solvent usage and energy consumption, leading to a smaller environmental footprint. pharmasalmanac.compharmafeatures.com |

Advanced Characterization Techniques for Complex Systems

A thorough understanding of the structural and electronic properties of this compound is crucial for its potential applications. While standard analytical techniques provide basic characterization, advanced methods are necessary to probe the intricacies of this molecule, especially within complex matrices or as part of larger systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. researchgate.net Advanced multi-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), can provide unambiguous assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals, which is particularly important for substituted pyridines where electronic effects can significantly shift resonances. ipb.ptresearchgate.net Zero-field NMR, coupled with hyperpolarization techniques like SABRE, is an emerging method that can distinguish between similar pyridine (B92270) derivatives based on their unique zero-field spectra. nih.gov

Mass spectrometry (MS) is indispensable for determining the molecular weight and fragmentation patterns of organic compounds. nih.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways, which for nitro compounds can be complex, involving competitive losses of radicals and neutral molecules. nih.govbohrium.comresearchgate.net The presence of the nitro group and the thioether moiety will lead to characteristic fragmentation patterns that can be used for structural confirmation.

Computational chemistry, particularly Density Functional Theory (DFT), offers deep insights into the molecular and electronic structure. electrochemsci.org DFT calculations can be used to predict geometric parameters, vibrational frequencies, and electronic properties such as HOMO-LUMO energy levels and charge distribution. researchgate.netresearchgate.netias.ac.in For substituted pyridines, DFT can elucidate the effects of the methylthio and nitro groups on the electron density of the pyridine ring and the nucleophilicity of the nitrogen atom. researchgate.netias.ac.inmostwiedzy.pl This theoretical understanding is vital for predicting the molecule's reactivity and its potential interactions in larger systems. electrochemsci.org

Table 2: Advanced Characterization Techniques for this compound

| Technique | Information Provided | Relevance |

| Multi-dimensional NMR (HMBC, HSQC) | Unambiguous assignment of ¹H, ¹³C, and ¹⁵N NMR signals; detailed structural connectivity. ipb.ptresearchgate.net | Crucial for confirming the precise substitution pattern and understanding electronic effects within the molecule. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass determination and confirmation of elemental composition. nih.gov | Provides definitive proof of the molecular formula. |

| Tandem Mass Spectrometry (MS/MS) | Elucidation of fragmentation pathways. bohrium.com | Offers structural insights based on the characteristic fragmentation of the nitro and methylthio groups. |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic structure, charge distribution, and spectroscopic properties. electrochemsci.orgresearchgate.net | Complements experimental data and helps in predicting reactivity and potential applications. |

Predictive Modeling and Machine Learning in Chemical Design

The vastness of chemical space makes the discovery of new molecules with desired properties a significant challenge. Predictive modeling and machine learning (ML) are revolutionizing this process by enabling the rapid screening of virtual compounds and guiding the design of new molecules. arxiv.orgpitt.eduacellera.com For this compound, these computational tools can accelerate the exploration of its derivatives for various applications.

Quantitative Structure-Activity Relationship (QSAR) models are a well-established method for correlating the chemical structure of a series of compounds with their properties. chemrevlett.comchemrevlett.com By developing QSAR models for derivatives of this compound, it would be possible to predict their physicochemical properties, such as solubility and lipophilicity, which are crucial for many applications. nih.govwjpsonline.commdpi.com

More advanced machine learning algorithms, such as neural networks and gradient boosting models, can capture complex, non-linear relationships between molecular features and properties. researchgate.netarxiv.org These models can be trained on datasets of existing molecules to predict a wide range of properties, from basic physical characteristics to potential efficacy in specific applications. arxiv.orgacellera.com The input for these models often consists of molecular descriptors or "fingerprints" that encode the structural features of the molecule. researchgate.net

A key challenge in applying ML to chemical design is the availability of high-quality training data. arxiv.orgacellera.com However, even with limited data, ML models can be used to prioritize which new derivatives of this compound should be synthesized and tested, thereby making the research and development process more efficient. pitt.edu Generative models can even be used to design entirely new molecules with optimized properties based on a desired set of criteria. researchgate.net

Exploration of New Non-Biological Functional Materials

While many pyridine derivatives are explored for their biological activity, the unique electronic and structural features of this compound make it a candidate for applications in materials science. researchgate.net The combination of an electron-donating amine group, an electron-withdrawing nitro group, and a polarizable methylthio group on a pyridine core suggests potential for interesting optical and electronic properties. nih.gov

The computational design of functional organic materials is a rapidly growing field. mdpi.comacs.org High-throughput screening using computational methods can be employed to predict the properties of materials based on the this compound scaffold. nih.gov This could include applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where molecules with tailored electronic properties are required. researchgate.net

Furthermore, the amine functionality of this compound provides a handle for its incorporation into polymers. Thioether-functionalized polymers are a class of materials with diverse applications. warwick.ac.ukacs.orgrsc.org By polymerizing derivatives of this compound, it may be possible to create new polymers with specific thermal, mechanical, or optical properties. acs.org For example, the presence of the polar nitro and thioether groups could lead to materials with high refractive indices or specific adhesive properties. rsc.org The synthesis of polymer nanoparticles containing thioether functionalities via aerosol photopolymerization has been demonstrated, opening up possibilities for creating nanostructured materials. mdpi.com

The exploration of this compound as a building block for new non-biological functional materials represents a promising frontier for future research, moving beyond its traditional consideration as a mere chemical intermediate.

Q & A

What are the optimal synthetic routes for 2-(Methylthio)-5-nitropyridin-4-amine, and how can reaction yields be maximized?

Level: Basic

Answer: A common approach involves nucleophilic substitution or multi-component reactions. For example, nitro ketene dithiocarbonyl derivatives (e.g., 1,1-bis(methylthio)-2-nitroethene) can react with amines and aldehydes in ethanol/water mixtures under catalyst-free conditions . To maximize yields, optimize parameters like temperature (e.g., 89°C) and solvent ratios (e.g., 85:15 EtOH/H₂O) using Response Surface Methodology (RSM) and Central Composite Design (CCD) .

What spectroscopic techniques are critical for characterizing this compound?

Level: Basic

Answer: Essential techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and methylthio/nitro group positions.

- IR spectroscopy to identify functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹).

- Mass spectrometry for molecular ion validation and fragmentation analysis.

Full characterization should align with literature data for analogous pyrimidines, as outlined in synthesis protocols requiring Rf values, melting points, and microanalysis .

How can researchers resolve contradictions in crystallographic data for nitro-substituted pyridinamines?

Level: Advanced

Answer: Discrepancies in crystal structures (e.g., hydrogen bonding patterns or dihedral angles) require rigorous validation via:

- Single-crystal X-ray diffraction (SC-XRD) to determine intramolecular interactions (e.g., N–H⋯N hydrogen bonds closing six-membered rings) .

- Comparative analysis with polymorphic forms of related compounds (e.g., N-(4-chlorophenyl) derivatives) to assess conformational stability .

What strategies are effective for improving the solubility of this compound in biological assays?

Level: Advanced

Answer: Solubility can be enhanced via:

- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) at non-critical positions while preserving the nitro and methylthio motifs.

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability in vitro.

Refer to protocols for similar pyrimidines in antimicrobial studies, where solubility impacts bioactivity measurements .

How can researchers validate the purity of this compound for pharmacological studies?

Level: Basic

Answer: Employ:

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- TLC (silica gel, ethyl acetate/hexane eluent) to monitor reaction progress and byproduct formation.

- Elemental analysis (C, H, N, S) to confirm stoichiometric ratios .

What role does the methylthio group play in the compound’s reactivity and bioactivity?

Level: Advanced

Answer: The methylthio group:

- Enhances lipophilicity , improving membrane permeability in cellular assays.

- Acts as a leaving group in nucleophilic substitution reactions for further functionalization (e.g., coupling with aryl halides).

- Modulates electronic effects on the pyridine ring, influencing redox properties and interactions with biological targets .

How can computational methods aid in predicting the biological activity of this compound derivatives?

Level: Advanced

Answer: Use:

- Density Functional Theory (DFT) to calculate electrostatic potentials and frontier molecular orbitals, predicting sites for electrophilic/nucleophilic attacks.

- Molecular docking to simulate binding affinities with target proteins (e.g., bacterial enzymes or cancer biomarkers) .

- QSAR models to correlate structural features (e.g., nitro group position) with antimicrobial or anticancer activity .

What experimental precautions are necessary when handling this compound?

Level: Basic

Answer: Follow GHS guidelines:

- Use fume hoods and PPE (gloves, goggles) due to potential toxicity.

- Avoid contact with oxidizing agents to prevent decomposition.

- Store in airtight containers at 2–8°C to prevent moisture absorption .

How can regioselective nitration be achieved in pyridine derivatives like this compound?

Level: Advanced

Answer: Control nitration regiochemistry via:

- Directed metallation : Use lithiation at the 4-position to direct nitro group introduction to the 5-position.

- Protecting groups : Temporarily block reactive sites (e.g., methylthio) to prevent undesired substitutions .

What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Level: Advanced

Answer: Key challenges include:

- Exothermic reactions : Implement temperature-controlled reactors to manage heat from nitro group introduction.

- Byproduct formation : Optimize stoichiometry and reaction time using flow chemistry for continuous purification .

- Cost efficiency : Substitute expensive reagents (e.g., Pd catalysts) with greener alternatives (e.g., Fe³⁺/Cu²⁺ systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.